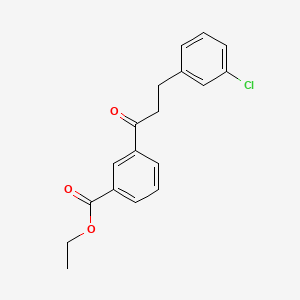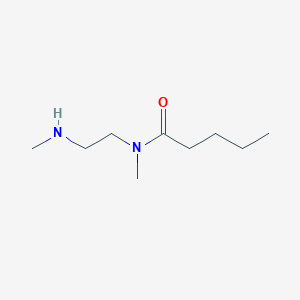
3-(3-Chlorophenyl)-3'-carboethoxypropiophenone
Overview
Description
Scientific Research Applications
Uncoupling of Oxidative Phosphorylation
Carbonyl cyanide 3-chlorophenylhydrazone is widely used as an uncoupler of oxidative phosphorylation . It disrupts the coupling between electron transport and ATP synthesis in mitochondria. By dissipating the proton gradient across the inner mitochondrial membrane, CCCP uncouples the electron transport chain from ATP production. Researchers utilize CCCP to study mitochondrial function, energy metabolism, and cellular bioenergetics .
Mitochondrial Membrane Potential Measurement
CCCP serves as a valuable tool for assessing mitochondrial membrane potential (Δψm). Its ability to dissipate the proton gradient allows researchers to depolarize mitochondria, providing insights into mitochondrial health, apoptosis, and cellular stress responses. Fluorescent dyes, such as JC-1 or TMRM, combined with CCCP, enable quantitative measurements of Δψm .
Drug Discovery and Screening
In drug development, CCCP plays a role as an intermediate in synthetic organic chemistry. Medicinal chemists use it to synthesize novel compounds or modify existing ones. Additionally, CCCP’s uncoupling properties make it useful for screening potential drug candidates that affect mitochondrial function. Researchers explore CCCP’s impact on cell viability, apoptosis, and drug-induced toxicity .
Neuroscience Research
CCCP finds applications in neuroscience studies related to mitochondrial dysfunction . Researchers investigate its effects on neuronal survival, synaptic plasticity, and neurodegenerative diseases. CCCP-induced mitochondrial depolarization can mimic aspects of neurodegeneration, aiding in the study of conditions like Parkinson’s disease and Alzheimer’s disease .
Cellular Metabolism Studies
By disrupting mitochondrial ATP synthesis, CCCP influences cellular metabolism. Scientists use it to explore metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. CCCP-treated cells provide insights into metabolic adaptations and energy homeostasis .
Photodynamic Therapy (PDT)
CCCP has potential applications in photodynamic therapy , a cancer treatment that involves light-activated compounds. Researchers investigate CCCP as a photosensitizer, aiming to enhance PDT efficacy. Its ability to alter mitochondrial function may contribute to targeted cancer cell destruction during PDT .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJMBCOVBJYVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644420 | |
| Record name | Ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3'-carboethoxypropiophenone | |
CAS RN |
898762-41-9 | |
| Record name | Ethyl 3-[3-(3-chlorophenyl)-1-oxopropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[3-(3-chlorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)






